molecular formula C12H22N2O2 B2980084 Tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate CAS No. 2168811-46-7

Tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate

Cat. No.: B2980084
CAS No.: 2168811-46-7
M. Wt: 226.32
InChI Key: AAGNVQRRGGYPFE-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-azabicyclo[320]heptan-6-ylmethyl)carbamate is a chemical compound with the molecular formula C12H22N2O2 It is known for its unique bicyclic structure, which includes a tert-butyl carbamate group attached to a 3-azabicyclo[320]heptane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the 3-azabicyclo[3.2.0]heptane structure. One common method involves the use of a nucleophilic substitution reaction, where the tert-butyl carbamate reacts with a halogenated derivative of the 3-azabicyclo[3.2.0]heptane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce any carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the bicyclic structure, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of hydroxylated or carbonyl-containing derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied. For example, it could inhibit or activate certain enzymes by binding to their active sites or allosteric sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-yl)carbamate
  • Tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)urea
  • Tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)amide

Uniqueness

Tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate is unique due to its specific bicyclic structure and the presence of a tert-butyl carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its structural features allow for specific interactions with biological targets, which can be leveraged in drug design and development.

Properties

IUPAC Name

tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-9-4-8-5-13-7-10(8)9/h8-10,13H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGNVQRRGGYPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2C1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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